(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Description
The compound (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹⁶.0⁴⁶]undecane 3,3-dioxide is a tetracyclic heterocyclic molecule featuring fused oxa-, thia-, and aza-rings. Its structure includes two chlorine atoms at position 7, two methyl groups at position 11, and a sulfone group (3,3-dioxide) on the thia ring. The stereochemistry (1S,6R) introduces rigidity and chiral centers, which are critical for applications in asymmetric catalysis or medicinal chemistry.
Properties
Molecular Formula |
C10H13Cl2NO3S |
|---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6?,8-,10+,13?/m0/s1 |
InChI Key |
HAMBQYFZDBYWHU-PIPJVXBOSA-N |
Isomeric SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the reaction of camphor derivatives with sulfonyl chlorides and subsequent oxidation. One common method includes the reaction of camphor with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with an amine to form the sulfonamide. The final step involves the oxidation of the sulfonamide to form the oxaziridine ring .
Industrial Production Methods: Industrial production methods for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is known for its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include alkenes, sulfides, and amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents such as dichloromethane or chloroform .
Major Products Formed: The major products formed from reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include epoxides, sulfoxides, and N-oxides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has a wide range of applications in scientific research. In chemistry, it is used as a chiral oxidizing agent to introduce oxygen atoms into various substrates with high enantioselectivity. In biology, it is used to study oxidative stress and its effects on biological systems. In medicine, it is used in the synthesis of chiral drugs and other bioactive compounds. In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to a substrate. The oxaziridine ring is highly strained, making it a reactive species that readily transfers oxygen to nucleophilic substrates. This reaction is facilitated by the electron-withdrawing effects of the dichlorocamphoryl and sulfonyl groups, which stabilize the transition state and increase the reactivity of the oxaziridine ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Ring System | Substituents | Stereochemistry | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| Target Compound: (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[...] 3,3-dioxide | Tetracyclic | 7,7-Cl; 11,11-CH₃ | 1S,6R | Sulfone (3,3-dioxide), oxa, thia, aza | Potential ligand/drug precursor |
| (1R,3R,5R,8S)-11,11-Dimethyl-4-oxa-5-[6-(R)-1-hydroxypropyl]pyridinyl-6-thiatricyclo[...] (19a) | Tricyclic | 11,11-CH₃; hydroxypropyl | 1R,3R,5R,8S | Thia, oxa, pyridine, hydroxyl | Chiral ligand in catalysis |
| (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-... | Bicyclic (β-lactam) | Thiadiazolylthio, tetrazolyl | 6R,7S | β-lactam, thia, carboxylate | Antibiotic (cephalosporin) |
Key Structural Differences
Ring Complexity: The target compound’s tetracyclic scaffold provides greater structural rigidity compared to the tricyclic pyridinyl-oxathia ligands (19a/b) and bicyclic β-lactams . This rigidity may enhance binding specificity in catalytic or biological interactions.
Substituent Effects :
- The 7,7-dichloro and 11,11-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to the hydroxypropyl and pyridinyl groups in 19a/b. This may improve membrane permeability but reduce solubility in aqueous media .
- The sulfone group (3,3-dioxide) enhances oxidative stability relative to thioether-containing analogs like 19a/b, which are prone to oxidation under harsh conditions .
Stereochemical Impact :
- The (1S,6R) configuration imposes a distinct spatial arrangement compared to the (1R,3R,5R,8S) stereochemistry of 19a/b. This difference could lead to divergent enantioselectivity in catalytic applications .
Catalytic Potential
- The target compound’s sulfone group and chlorine substituents may act as electron-withdrawing groups, polarizing adjacent bonds to enhance ligand-metal interactions in asymmetric catalysis. This contrasts with 19a/b, where hydroxyl and pyridinyl groups facilitate hydrogen bonding and π-interactions .
- Hypothesis : The tetracyclic system could stabilize transition states in enantioselective C–C bond formation, though experimental validation is needed.
Biological Activity
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide is a complex organic compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.
Molecular Formula: C10H13Cl2NO3S
Molecular Weight: 298.19 g/mol
IUPAC Name: (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Structural Characteristics
The compound features a unique tetracyclic structure with multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide primarily involves its interaction with specific enzymes and receptors in biological systems:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding: It interacts with various receptors that modulate physiological responses.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains.
- Table 1: Antimicrobial Efficacy
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 16 µg/mL
-
Cytotoxic Effects:
- Research indicated that the compound displayed cytotoxic effects on cancer cell lines.
- Table 2: Cytotoxicity Assay Results
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25
-
Mechanistic Studies:
- Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 7,7-Dichloro-11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide and other related derivatives:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| (1S,6R)-7,7-Dichloro-11,11-Dimethyl... | High | Moderate |
| 7,7-Dichloro-11,11-Dimethyl... | Moderate | High |
This comparison highlights the unique properties of (1S,6R)-7,7-dichloro... which may offer advantages in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
